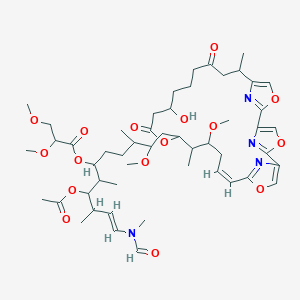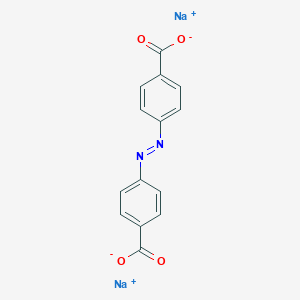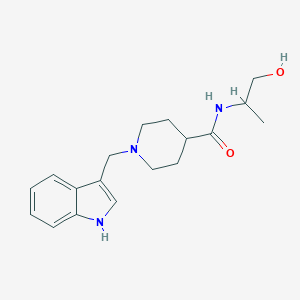![molecular formula C7H18N2 B009342 N-[1-(aminomethyl)butyl]-N,N-dimethylamine CAS No. 19764-60-4](/img/structure/B9342.png)
N-[1-(aminomethyl)butyl]-N,N-dimethylamine
Overview
Description
N-[1-(aminomethyl)butyl]-N,N-dimethylamine is a useful research compound. Its molecular formula is C7H18N2 and its molecular weight is 130.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Detection
- Studies have focused on the environmental presence, formation mechanisms, and destruction methods of N-nitrosodimethylamine (NDMA), a related compound. The formation kinetics of NDMA in water through reactions with disinfectants and the potential sources, including dimethylamine (DMA) and tertiary amine structures, highlight the environmental relevance of related amines. Destruction methods for NDMA include biodegradation and chemical oxidation, indicating the broader implications for water treatment and pollution control (Sharma, 2012).
Biochemical and Pharmacological Research
- The sigma-1 receptor-mediated roles of dimethyltryptamine (DMT), structurally related to the target compound, suggest potential biological functions beyond its psychotropic effects. Research indicates DMT's involvement in cellular protective mechanisms, suggesting a broader application in developing medical therapies (Frecska et al., 2013).
Analytical Chemistry and Toxicology
- Analytical methods for detecting and quantifying phthalate esters in food and food packaging discuss the relevance of specific sample preparation and analytical techniques. This includes the detection of dimethyl phthalate (DMP) and highlights the importance of accurate measurement tools for assessing exposure and regulatory compliance (Harunarashid et al., 2017).
- The pharmacology and toxicity of NBOMe hallucinogens, which include structural modifications similar to the query compound, were reviewed. These studies emphasize the need for understanding the toxicological profiles of novel synthetic compounds and their impact on public health (Halberstadt, 2017).
Industrial Applications
- Research on ethylene dimerization with a focus on Alphabutol optimization reveals the industrial relevance of chemical processes involving amines. The study discusses advancements in the production of Butene-1, highlighting the ongoing need for innovation in chemical manufacturing processes (Alenezi et al., 2019).
Properties
IUPAC Name |
2-N,2-N-dimethylpentane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-5-7(6-8)9(2)3/h7H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHKKHOLOZDWIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588485 | |
| Record name | N~2~,N~2~-Dimethylpentane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19764-60-4 | |
| Record name | N~2~,N~2~-Dimethylpentane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B9262.png)







![Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate](/img/structure/B9285.png)
![8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B9288.png)


